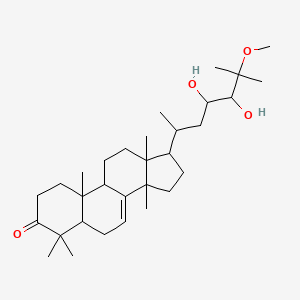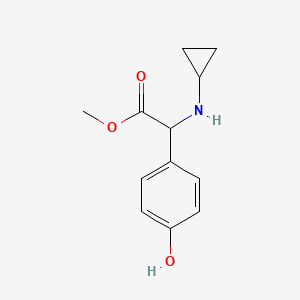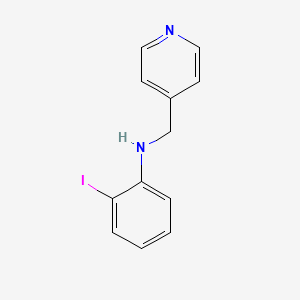![molecular formula C25H20N4O3S B12118374 Methyl 4-({[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12118374.png)
Methyl 4-({[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that features a triazine ring, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the sulfanyl and acetyl groups. The final step involves the esterification of the benzoic acid derivative to form the methyl ester. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the triazine ring.
Scientific Research Applications
Methyl 4-({[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives have shown potential as antifungal, anticancer, and antiviral agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-({[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. The sulfanyl and acetyl groups can also participate in various biochemical pathways, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)pyridine
- 3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole
- Spiro-type host materials with rigidified skeletons
Uniqueness
Methyl 4-({[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H20N4O3S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
methyl 4-[[2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H20N4O3S/c1-32-24(31)19-12-14-20(15-13-19)26-21(30)16-33-25-27-22(17-8-4-2-5-9-17)23(28-29-25)18-10-6-3-7-11-18/h2-15H,16H2,1H3,(H,26,30) |
InChI Key |
GYMKYRCAYRHSQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2-methylphenyl)-N-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolid in-3-yl)}carboxamide](/img/structure/B12118308.png)
![2-amino-1-(4-methoxybenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118315.png)


![6-chloro-7-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12118343.png)







